molecular formula C10H18N2O8 B12082417 2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid

Cat. No.: B12082417
M. Wt: 294.26 g/mol
InChI Key: RDVZONQWDDILKB-UHFFFAOYSA-N
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Description

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid is a complex organic compound with significant biological and chemical properties. It is characterized by the presence of multiple hydroxyl groups and a carbamoyl group attached to an oxane ring, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is synthesized through a series of hydroxylation reactions, starting from a suitable precursor such as glucose.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a carbamoylation reaction, often using reagents like carbamoyl chloride under controlled conditions.

    Amino Group Addition: The amino group is added through an amination reaction, typically using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilization of batch reactors for controlled synthesis.

    Purification: Advanced purification techniques such as crystallization and chromatography to isolate the compound.

    Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, acyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Enzyme Interaction: It can act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Antioxidant Activity: The hydroxyl groups contribute to its antioxidant properties, neutralizing free radicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}propanoic acid
  • 3-Amino-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid

Uniqueness

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, hydroxyl, and carbamoyl groups makes it a versatile molecule with broad applications in various fields.

Biological Activity

2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid, commonly referred to as a derivative of amino sugar compounds, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an amino group, a propanoic acid backbone, and a sugar moiety. Its molecular formula is C18H32N2O13C_{18}H_{32}N_2O_{13} with a molecular weight of approximately 484.46 g/mol. The presence of multiple hydroxyl groups contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens.

  • Mechanism of Action : The compound exhibits its antimicrobial effects primarily through disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Efficacy Against Pathogens : In vitro tests have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. It also demonstrates moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
PathogenMIC (µg/mL)
Staphylococcus aureus8
Enterococcus faecalis16
Escherichia coli32
Pseudomonas aeruginosa64

Cytotoxicity

Cytotoxicity studies reveal that the compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential uptake mechanisms utilized by cancer cells compared to normal cells.

  • Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Results : IC50 values indicated that the compound could inhibit cell proliferation effectively at concentrations as low as 10 µM for MCF-7 cells.
Cell LineIC50 (µM)
MCF-710
HeLa15

Case Study 1: Antimicrobial Screening

In a recent study published in MDPI, derivatives of amino acids similar to this compound were screened against multidrug-resistant pathogens. The results showed promising activity against strains identified by the WHO as high-priority pathogens .

Case Study 2: Cancer Cell Line Evaluation

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its selective toxicity .

Properties

IUPAC Name

2-amino-4-oxo-4-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVZONQWDDILKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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